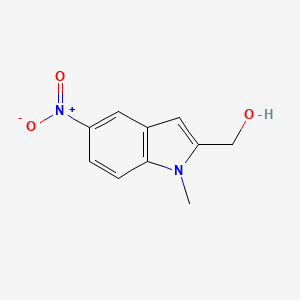
(2-Cyanopyridin-4-yl)methyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyanopyridin-4-yl)methyl methanesulfonate is a chemical compound with the molecular formula C8H8N2O3S and a molecular weight of 212.23 g/mol It is a derivative of pyridine, characterized by the presence of a cyanopyridine moiety and a methanesulfonate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanopyridin-4-yl)methyl methanesulfonate typically involves the reaction of 2-cyanopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2-Cyanopyridine+Methanesulfonyl chloride→(2-Cyanopyridin-4-yl)methyl methanesulfonate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyanopyridin-4-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Cyanopyridin-4-yl)methyl methanesulfonate is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in organic synthesis.
Biology
In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays. Its ability to undergo nucleophilic substitution makes it useful in labeling studies and in the modification of biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It serves as a precursor for the synthesis of compounds with potential therapeutic applications, including anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes. Its stability and reactivity make it suitable for use in manufacturing processes that require precise control over reaction conditions.
Wirkmechanismus
The mechanism of action of (2-Cyanopyridin-4-yl)methyl methanesulfonate involves its reactivity towards nucleophiles. The methanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent modification or non-covalent interactions. The specific pathways involved depend on the nature of the nucleophile and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Cyanopyridin-3-yl)methyl methanesulfonate
- (2-Cyanopyridin-5-yl)methyl methanesulfonate
- (2-Cyanopyridin-6-yl)methyl methanesulfonate
Uniqueness
(2-Cyanopyridin-4-yl)methyl methanesulfonate is unique due to the position of the cyanopyridine moiety, which influences its reactivity and the types of reactions it can undergo. The specific arrangement of functional groups in this compound allows for selective interactions with nucleophiles and other chemical species, making it a valuable tool in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C8H8N2O3S |
|---|---|
Molekulargewicht |
212.23 g/mol |
IUPAC-Name |
(2-cyanopyridin-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C8H8N2O3S/c1-14(11,12)13-6-7-2-3-10-8(4-7)5-9/h2-4H,6H2,1H3 |
InChI-Schlüssel |
UFOXYFUBBSSAIY-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCC1=CC(=NC=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13877139.png)

![2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile](/img/structure/B13877142.png)

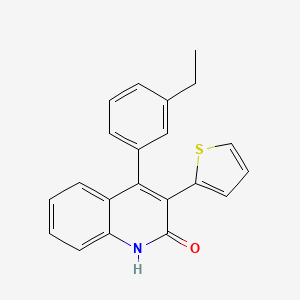
![2,3-Dibenzoyloxybutanedioic acid;methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate](/img/structure/B13877146.png)
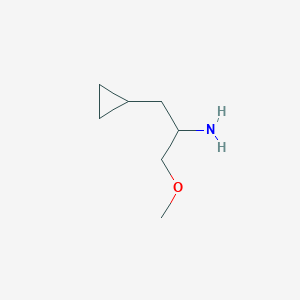
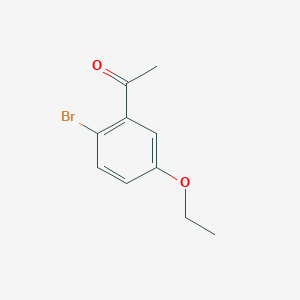
![ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13877171.png)
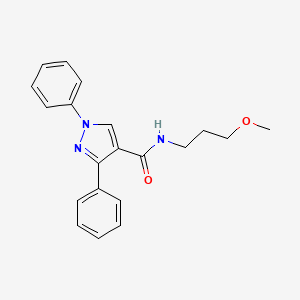
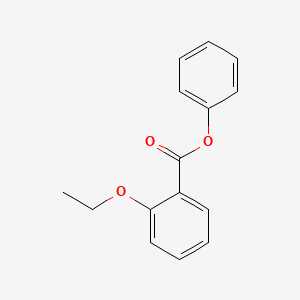

![tert-butyl N-[4-(triazol-1-yl)phenyl]carbamate](/img/structure/B13877206.png)
